molecular formula C21H20N2O4S B2741399 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-25-7

3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2741399
CAS No.: 868377-25-7
M. Wt: 396.46
InChI Key: FOVOTKBWVCHYIF-DQRAZIAOSA-N
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Description

The compound 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydrobenzothiazole core substituted with a propargyl group (prop-2-yn-1-yl) at position 3 and a methyl group at position 2. The benzamide moiety is further modified with three methoxy groups at positions 3, 4, and 3.

Key structural features include:

  • Dihydrobenzothiazole core: Provides a rigid, planar framework conducive to π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets .

Synthesis likely involves condensation of a 3,4,5-trimethoxybenzoyl chloride with a 4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine intermediate, followed by characterization via spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR, IR) and X-ray crystallography .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-6-10-23-18-13(2)8-7-9-17(18)28-21(23)22-20(24)14-11-15(25-3)19(27-5)16(12-14)26-4/h1,7-9,11-12H,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVOTKBWVCHYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine under basic conditions to yield the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial synthesis include thionyl chloride, sodium hydroxide, and various organic solvents .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Properties

Research has shown that derivatives of benzothiazole possess antimicrobial activities against various pathogens:

  • In vitro Studies : Compounds similar to this benzamide have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Clinical Relevance : Compounds with similar structures have been evaluated for their ability to reduce inflammation in models of arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Research : A study published in Molecules highlighted the synthesis and evaluation of similar benzothiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of benzothiazole derivatives showed promising results against common bacterial strains responsible for infections in humans. The study utilized standard microbiological techniques to assess efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation in models of arthritis

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide and benzothiazole derivatives. A comparative analysis is outlined below:

Compound Core Structure Key Substituents Biological/Physicochemical Properties
Target Compound 2,3-Dihydrobenzothiazole 3,4,5-Trimethoxybenzamide; 4-Me; 3-propargyl Potential agrochemical/pharmaceutical activity
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-MePh; dimethylamino acryloyl Antibacterial activity (MS: m/z 392, 337 fragment)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinedione Dioxothiazolidin-ylidene; phenyl Synthetic intermediate for antidiabetic agents
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-Dihydrothiazole 2-MeOPh; 4-Ph; 4-MeBz Stabilized by C–H···O hydrogen bonds (X-ray data)

Key Observations :

Substituent Impact on Bioactivity: The propargyl group in the target compound may enhance reactivity compared to dimethylamino acryloyl in 4g, which shows antibacterial activity . Methoxy groups in the benzamide moiety improve solubility relative to phenyl or methyl substituents in analogues .

Crystallographic Stability :

  • The dihydrobenzothiazole core in the target compound likely adopts a planar conformation similar to (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide , which exhibits C–H···O hydrogen bonds critical for crystal packing .

Synthetic Methodology :

  • Unlike 4g (synthesized via HOBt/EDC coupling), the target compound may require specialized conditions (e.g., carbodiimide-mediated amidation) to preserve the propargyl group .

Spectroscopic and Crystallographic Trends
  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1690 cm$^{-1}$) aligns with 4g (1690 cm$^{-1}$), indicating similar electronic environments .
  • X-ray Analysis : Analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (R factor = 0.038) highlight the precision of SHELX-refined structures, a method likely applied to the target compound .

Biological Activity

3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure includes methoxy groups and a benzothiazole moiety, which are known to contribute to various biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide. Its molecular formula is C23H25N3O6S2C_{23}H_{25}N_3O_6S^2, indicating a complex arrangement of functional groups that may influence its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 31PC3 (Prostate Cancer)7.64Induces apoptosis via ROS production
Compound 32PC3 (Prostate Cancer)8.89Cell cycle arrest at G2/M phase

These findings suggest that the benzothiazole moiety may play a critical role in anticancer activity by interacting with cellular proteins involved in growth regulation and apoptosis .

The proposed mechanisms of action for 3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition can lead to decreased nucleotide synthesis and subsequent cell proliferation .
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis through increased reactive oxygen species (ROS) production and activation of pro-apoptotic factors such as p53 and Bax .
  • Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at the G2/M phase by upregulating cyclin-dependent kinase inhibitors like p21 .

Case Studies

A notable study investigated the effects of related benzothiazole derivatives on various cancer cell lines. The results demonstrated that these compounds exhibited significant antiproliferative effects, particularly against melanoma and prostate cancer cells. The study highlighted the importance of methoxy substitutions in enhancing biological activity .

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